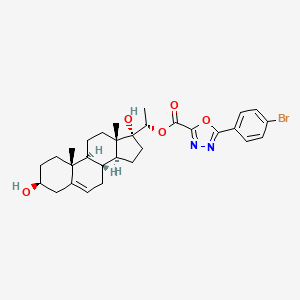

Carboxylesterase-IN-1

描述

Structure

3D Structure

属性

分子式 |

C30H37BrN2O5 |

|---|---|

分子量 |

585.5 g/mol |

IUPAC 名称 |

[(1S)-1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethyl] 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate |

InChI |

InChI=1S/C30H37BrN2O5/c1-17(37-27(35)26-33-32-25(38-26)18-4-7-20(31)8-5-18)30(36)15-12-24-22-9-6-19-16-21(34)10-13-28(19,2)23(22)11-14-29(24,30)3/h4-8,17,21-24,34,36H,9-16H2,1-3H3/t17-,21-,22+,23-,24-,28-,29-,30-/m0/s1 |

InChI 键 |

UNIJXCNQQHXASC-ZESSPUGRSA-N |

手性 SMILES |

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)OC(=O)C5=NN=C(O5)C6=CC=C(C=C6)Br |

规范 SMILES |

CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)OC(=O)C5=NN=C(O5)C6=CC=C(C=C6)Br |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Carboxylesterase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxylesterase-IN-1, identified as compound 20g in the primary literature, is a novel steroidal 1,3,4-oxadiazole (B1194373) derivative with demonstrated insecticidal properties. A key component of its mode of action is the inhibition of carboxylesterase (CarE), a crucial enzyme in the metabolism of xenobiotics in insects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory effects, the experimental protocols used for its characterization, and a discussion of its structure-activity relationship based on the foundational study by Ma et al. (2021).

Introduction to this compound

This compound is a synthetic, steroidal molecule featuring a 1,3,4-oxadiazole moiety. Its development was aimed at creating new classes of pesticides. The inhibitory action of this compound on carboxylesterases suggests a mechanism that disrupts the detoxification pathways in target insect species, leading to increased susceptibility to the compound or other environmental toxins.

Mechanism of Action: Inhibition of Carboxylesterase

The primary mechanism of action of this compound is the inhibition of carboxylesterase activity. Carboxylesterases are a superfamily of enzymes that catalyze the hydrolysis of ester-containing compounds, playing a vital role in the detoxification of insecticides and other xenobiotics. By inhibiting these enzymes, this compound compromises the insect's ability to metabolize and eliminate harmful substances, leading to their accumulation and subsequent toxicity.

The study by Ma et al. (2021) demonstrated that this compound, at a concentration of 50 μg/mL, exhibits an inhibitory effect on the carboxylesterase of the woolly apple aphid (Eriosoma lanigerum) that is comparable to the known carboxylesterase inhibitor, triphenyl phosphate (B84403) (TPP).

Quantitative Analysis of Carboxylesterase Inhibition

The inhibitory effect of this compound on the carboxylesterase activity in E. lanigerum was quantified and compared to a known inhibitor. The data from this analysis is summarized in the table below.

| Compound | Concentration (μg/mL) | Relative Enzyme Activity (%) | Inhibition Rate (%) |

| Control (CK) | - | 100.00 ± 4.58a | - |

| Triphenyl phosphate (TPP) | 50 | 52.31 ± 3.21c | 47.69 |

| This compound (20g) | 50 | 55.43 ± 2.87c | 44.57 |

Data sourced from Ma S, et al. J Agric Food Chem. 2021. Different letters indicate significant differences (p < 0.05).

Experimental Protocols

The following is a detailed methodology for the key experiment cited, based on the procedures described by Ma et al. (2021).

Carboxylesterase Activity Assay

This protocol outlines the procedure for determining the inhibitory effect of this compound on carboxylesterase activity in E. lanigerum.

3.1.1. Enzyme Preparation

-

Homogenize 100 mg of E. lanigerum in 3 mL of pre-chilled 0.1 M sodium phosphate buffer (pH 7.0).

-

Centrifuge the homogenate at 12,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant, which serves as the crude enzyme solution, and store it at -20°C until use.

3.1.2. Inhibition Assay

-

Prepare a reaction mixture containing 2.7 mL of 0.1 M sodium phosphate buffer (pH 7.0) and 30 μL of the crude enzyme solution.

-

Add 10 μL of a 50 μg/mL solution of this compound (or the control/known inhibitor) to the reaction mixture.

-

Pre-incubate the mixture at 37°C for 20 minutes.

-

Initiate the reaction by adding 100 μL of 10 mM α-naphthyl acetate.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 100 μL of a color development solution containing 0.3% Fast Blue B salt and 3% sodium dodecyl sulfate.

-

Allow the color to develop for 15 minutes at room temperature.

-

Measure the absorbance of the solution at 600 nm using a spectrophotometer.

-

Calculate the relative enzyme activity and the inhibition rate relative to the control.

Visualizations

Experimental Workflow for Carboxylesterase Inhibition Assay

Caption: Workflow for the carboxylesterase inhibition assay.

Logical Relationship of this compound's Action

Caption: The inhibitory action of this compound.

Conclusion

This compound demonstrates a clear mechanism of action through the inhibition of carboxylesterase, a vital enzyme in insect detoxification pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into this and similar compounds. The development of such targeted inhibitors represents a promising avenue for the creation of novel and effective pesticides. Further studies are warranted to elucidate the precise binding mode of this compound to the active site of carboxylesterase and to explore its inhibitory potential across a wider range of insect species and enzyme isoforms.

The Discovery and Synthesis of Carboxylesterase Inhibitors: A Technical Guide

Introduction

Carboxylesterases (CES) are a ubiquitous family of serine hydrolases that play a critical role in the metabolism of a wide array of endogenous and xenobiotic compounds, including many therapeutic drugs.[1][2] The inhibition of these enzymes presents a significant therapeutic opportunity to modulate drug metabolism, enhance the efficacy of ester-containing prodrugs, and mitigate the toxicity of certain agents.[3][4] This technical guide provides an in-depth overview of the discovery and synthesis of carboxylesterase inhibitors, with a focus on the well-characterized inhibitor Benzil. While the specific compound "Carboxylesterase-IN-1" is not found in the public scientific literature and may represent an internal discovery program designation, the principles and methodologies described herein are broadly applicable to the field of carboxylesterase inhibitor development.

Discovery of Carboxylesterase Inhibitors: The Case of Benzil

The discovery of potent and selective carboxylesterase inhibitors has been an area of active research.[4] One of the well-documented inhibitors is Benzil (1,2-diphenylethane-1,2-dione), which has been identified as a pan-carboxylesterase inhibitor, meaning it inhibits multiple CES isoforms.[5] The identification of Benzil and its derivatives as CES inhibitors stemmed from screening efforts and structure-activity relationship (SAR) studies. These studies revealed that the 1,2-dione moiety is crucial for the inhibitory activity.[1]

Synthesis of Carboxylesterase Inhibitors: A Representative Pathway for Benzil

The synthesis of Benzil is a classic organic chemistry transformation that can be achieved through the oxidation of benzoin (B196080). A common laboratory-scale synthesis involves the use of an oxidizing agent such as nitric acid or copper(II) acetate (B1210297).

A plausible synthetic pathway is outlined below:

-

Benzoin Condensation: The precursor, benzoin, is typically synthesized via the benzoin condensation of benzaldehyde (B42025) in the presence of a cyanide or thiamine (B1217682) catalyst.

-

Oxidation of Benzoin to Benzil: Benzoin is then oxidized to Benzil. A common method involves heating benzoin with an oxidizing agent like copper(II) acetate in a suitable solvent system, such as a mixture of acetic acid and water. The reaction proceeds through the oxidation of the secondary alcohol group in benzoin to a ketone.

Quantitative Data on Inhibitory Activity

The inhibitory potency of compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). For Benzil, it is a known positive control inhibitor for hCE1.[5]

| Compound | Target Enzyme | Substrate | IC50/Ki | Reference |

| Benzil | hCE1-b | Trandolapril | Not specified, used as a positive control | [5] |

Experimental Protocols

General Protocol for Carboxylesterase Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of a test compound against a specific carboxylesterase isoform, such as hCE1.

Materials:

-

Recombinant human carboxylesterase 1 (hCE1)

-

Substrate (e.g., Trandolapril for hCE1)

-

Test compound (e.g., Benzil as a positive control)

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

-

Solvent for test compound (e.g., DMSO)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and positive control (Benzil) in DMSO.

-

Dilute the recombinant hCE1 enzyme to the desired concentration in the assay buffer.

-

Prepare the substrate solution in the assay buffer.

-

-

Incubation:

-

In a microcentrifuge tube or a well of a microplate, add the assay buffer.

-

Add a small volume of the test compound solution at various concentrations (typically a serial dilution). A vehicle control (DMSO) should also be included.

-

Pre-incubate the enzyme with the test compound for a short period at 37°C.

-

Initiate the reaction by adding the substrate solution.

-

-

Reaction Termination and Sample Preparation:

-

After a specific incubation time (e.g., 15-30 minutes), terminate the reaction by adding a quenching solution, such as acetonitrile, which also serves to precipitate the protein.

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

Analysis:

-

Analyze the formation of the metabolite (e.g., trandolaprilat (B1681354) from trandolapril) using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

-

Signaling Pathways and Logical Relationships

While a specific signaling pathway involving "this compound" cannot be depicted, the general role of carboxylesterases in drug metabolism can be illustrated. Carboxylesterases are key enzymes in Phase I metabolism, often converting ester-containing prodrugs into their active forms or inactivating active drugs.

The development of carboxylesterase inhibitors is a promising avenue for improving drug therapy. While the identity of "this compound" remains elusive in the public domain, the principles of inhibitor discovery, synthesis, and evaluation outlined in this guide, using Benzil as a representative example, provide a solid foundation for researchers, scientists, and drug development professionals. The methodologies and workflows presented here are fundamental to the identification and characterization of novel and potent carboxylesterase inhibitors, which hold the potential to significantly impact clinical pharmacology.

References

In-Vitro Characterization of Carboxylesterase Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in-vitro methodologies for characterizing inhibitors of Carboxylesterase 1 (CES1), a key enzyme in human drug metabolism. As no specific public data exists for a compound designated "Carboxylesterase-IN-1," this document serves as a detailed template, utilizing established CES1 inhibitors as examples to delineate the experimental workflow and data interpretation.

Introduction to Carboxylesterase 1 (CES1)

Human Carboxylesterase 1 (CES1) is a serine hydrolase predominantly found in the liver, where it plays a crucial role in the metabolism of a wide array of xenobiotics, including the activation of ester-containing prodrugs and the detoxification of various compounds.[1] Given its significance in pharmacokinetics, the characterization of compounds that inhibit CES1 is a critical step in drug discovery and development to predict and understand potential drug-drug interactions.

Quantitative Data Summary

The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following tables summarize representative data for known CES1 inhibitors.

Table 1: IC50 Values for Selected CES1 Inhibitors

| Inhibitor | Substrate Used | Enzyme Source | IC50 Value | Citation(s) |

| Benzil | p-Nitrophenyl Valerate (p-NPV) | THP-1 Cell Lysate | 160 nM | [2] |

| Benzil | Trandolapril | Recombinant hCE1-b | (Data provided as graph) | [3] |

| Chlorpyrifos Oxon | p-Nitrophenyl Valerate (p-NPV) | Recombinant Human CES1 | < 10 nM | [2] |

| Paraoxon | p-Nitrophenyl Valerate (p-NPV) | THP-1 Cell Lysate | 2.5 ± 0.4 nM | [2] |

| Digitonin | p-Nitrophenyl Acetate (B1210297) (pNPA) | Recombinant CES1 | 26 ± 3.9 µM | [4] |

Table 2: Kinetic Parameters for Selected CES1 Inhibitors

| Inhibitor | Inhibition Type | Ki Value | Substrate Used | Enzyme Source | Citation(s) |

| Benzil | Reversible | Low nM range | (Not specified) | (Not specified) | [5] |

| Kavain | Competitive | 81.6 µM | (Not specified) | CES1 S9 Fractions | [6] |

| Dihydrokavain | Competitive | 105.3 µM | (Not specified) | CES1 S9 Fractions | [6] |

| Yangonin | Mixed Competitive-Noncompetitive | 24.9 µM | (Not specified) | CES1 S9 Fractions | [6] |

| Telmisartan | (Not specified) | 1.69 µM | (Not specified) | CES1 | [7] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of enzyme inhibitors. The following sections describe standard methodologies for determining the inhibitory activity and kinetic parameters of compounds against CES1.

General Workflow for In-Vitro Characterization

The characterization of a novel CES1 inhibitor follows a structured workflow, beginning with initial screening and culminating in detailed mechanistic studies.

Protocol for IC50 Determination

This protocol describes a common spectrophotometric assay using recombinant human CES1 (rhCES1) and the chromogenic substrate p-nitrophenyl acetate (pNPA).

1. Materials:

-

Recombinant human CES1 (rhCES1)

-

p-Nitrophenyl acetate (pNPA), stock solution in acetonitrile (B52724) or DMSO

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Test Inhibitor ("this compound"), stock solution in DMSO

-

Positive Control Inhibitor (e.g., Benzil)

-

96-well clear microplate

-

Microplate spectrophotometer

2. Methodology:

-

Reagent Preparation:

-

Prepare a dilution series of the test inhibitor in Assay Buffer. A typical 8-point curve might range from 1 nM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.

-

Dilute rhCES1 in Assay Buffer to a working concentration (e.g., 0.5 - 1.0 µg/mL). The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

-

Prepare a working solution of pNPA in Assay Buffer. The concentration should be at or near the Km value for CES1 (typically in the µM range) to ensure sensitivity to competitive inhibitors.[8]

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add Assay Buffer, test inhibitor dilution, and rhCES1 solution.

-

Positive Control Wells: Add Assay Buffer, positive control inhibitor (e.g., Benzil at its approximate IC50), and rhCES1 solution.

-

100% Activity Control (No Inhibitor): Add Assay Buffer, vehicle (e.g., DMSO), and rhCES1 solution.

-

Blank (No Enzyme): Add Assay Buffer, vehicle, and pNPA substrate.

-

-

Pre-incubation:

-

Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Add the pNPA substrate solution to all wells to start the reaction.

-

Immediately place the plate in a spectrophotometer pre-set to 37°C.

-

Measure the absorbance at 405 nm kinetically, with readings every 60 seconds for 15-30 minutes. The product, p-nitrophenol, is yellow.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

-

Subtract the rate of the blank from all other wells.

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_no_inhibitor))

-

Plot percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[9]

-

Protocol for Determining Mechanism of Inhibition (MOI) and Ki

This experiment distinguishes between different types of reversible inhibition (e.g., competitive, non-competitive) and allows for the calculation of the inhibition constant (Ki).

1. Materials:

-

Same as for IC50 determination.

2. Methodology:

-

Experimental Design:

-

A matrix of reactions is set up. This involves varying the substrate (pNPA) concentration across a range (e.g., 0.2x Km to 5x Km) at several fixed concentrations of the inhibitor.

-

The inhibitor concentrations should be chosen to bracket the IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

-

-

Assay Procedure:

-

The assay is performed similarly to the IC50 determination, measuring the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) for each condition.

-

The data is most commonly analyzed using a Lineweaver-Burk plot (a double reciprocal plot).[10]

-

Plot 1/V₀ (y-axis) versus 1/[Substrate] (x-axis) for each inhibitor concentration.

-

Each inhibitor concentration will generate a distinct line.

-

-

The pattern of the lines indicates the mechanism of inhibition:

-

Competitive: Lines intersect on the y-axis. Apparent Km increases, Vmax is unchanged.

-

Non-competitive: Lines intersect on the x-axis. Km is unchanged, apparent Vmax decreases.

-

Uncompetitive: Lines are parallel. Both apparent Km and apparent Vmax decrease.

-

Mixed: Lines intersect in the second or third quadrant (not on an axis). Both apparent Km and Vmax are affected.[11]

-

-

The Ki can be calculated from these plots. For competitive inhibition, Ki can be determined from the change in the slope of the Lineweaver-Burk plot or by using the Cheng-Prusoff equation if the assay was performed under specific conditions.[12]

-

Visualization of Inhibition Mechanisms

The Lineweaver-Burk plot provides a clear graphical method for distinguishing between different modes of enzyme inhibition.

References

- 1. medschoolcoach.com [medschoolcoach.com]

- 2. Inhibition of carboxylesterase 1 is associated with cholesteryl ester retention in human THP-1 monocyte/macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Intracellular inhibition of carboxylesterases by benzil: modulation of CPT-11 cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. static1.squarespace.com [static1.squarespace.com]

- 7. researchgate.net [researchgate.net]

- 8. CES1 genetic variation affects the activation of angiotensin-converting enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. superchemistryclasses.com [superchemistryclasses.com]

- 11. Khan Academy [khanacademy.org]

- 12. Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Carboxylesterase Isoform Selectivity: A Focus on CES1 vs. CES2

Disclaimer: Information regarding a specific compound designated "Carboxylesterase-IN-1" is not publicly available in the reviewed scientific literature. Therefore, this guide provides a comprehensive overview of the principles of carboxylesterase isoform selectivity, utilizing data from other well-characterized inhibitors to illustrate these concepts.

Introduction

Carboxylesterases (CES) are critical phase I drug-metabolizing enzymes that hydrolyze a wide array of ester-, amide-, and thioester-containing compounds. In humans, two major isoforms, CES1 and CES2, are of particular pharmacological importance due to their distinct tissue distribution and substrate specificities. CES1 is predominantly found in the liver, where it plays a major role in the metabolism of numerous drugs, while CES2 is highly expressed in the small intestine and is crucial for the activation of certain prodrugs.[1][2] The selective inhibition of these isoforms is a key consideration in drug development to modulate drug pharmacokinetics, reduce toxicity, and avoid drug-drug interactions.[3][4]

Quantitative Data on Inhibitor Selectivity

The selectivity of an inhibitor for CES1 versus CES2 is typically quantified by comparing their half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki). A high ratio of IC50 (CES2) / IC50 (CES1) indicates selectivity for CES1, while a low ratio suggests selectivity for CES2. The following table summarizes the inhibitory potency and selectivity of several known carboxylesterase inhibitors.

| Inhibitor | Target Isoform(s) | CES1 IC50/Ki | CES2 IC50/Ki | Selectivity (Fold) | Reference |

| Nevadensin | CES1 | IC50: 2.64 µM | IC50: 132.8 µM | ~50-fold for CES1 | [5] |

| CES2-IN-1 | CES2 | - | IC50: 6.72 µM | Selective for CES2 | [5] |

| Miltirone | CES2 | - | Ki: 0.04 µM | Selective for CES2 | [5] |

| Dihydromethysticin | CES1 | Ki: 68.2 µM | - | Selective for CES1 | [5] |

| 1-Methylisatin | CES1 & hiCE | Ki: 5.38 µM (hCE1) | Ki: 38.2 µM (hiCE) | ~7-fold for CES1 | [5] |

| Aripiprazole | CES1 | Potent Inhibitor | - | Selective for CES1 | [1][6] |

| Fluoxetine | CES1 | Potent Inhibitor | - | Selective for CES1 | [6] |

| Ginkgetin | CES2 | >1000-fold less potent | Ki: <100 nM | >1000-fold for CES2 | [7] |

| Bilobetin | CES2 | >1000-fold less potent | Ki: <100 nM | >1000-fold for CES2 | [7] |

| Sciadopitysin | CES2 | >1000-fold less potent | Ki: <100 nM | >1000-fold for CES2 | [7] |

| Isoginkgetin | CES2 | >1000-fold less potent | Ki: <100 nM | >1000-fold for CES2 | [7] |

| Diltiazem | CES1 | IC50: 13.9 µM | - | - | [8] |

| Benztropine | CES1 | IC50: 391.6 µM | - | - | [8] |

| Δ9-THC | CES1 | Ki: 0.541 µM | - | Reversible mixed | [9] |

| Cannabidiol (CBD) | CES1 | Ki: 0.974 µM | - | Reversible mixed | [9] |

| Cannabinol (CBN) | CES1 | Ki: 0.263 µM | - | Reversible mixed | [9] |

Note: "hiCE" refers to human intestinal carboxylesterase, which is predominantly CES2. The table presents a selection of inhibitors to illustrate the concept of selectivity.

Experimental Protocols

The determination of inhibitor selectivity against CES1 and CES2 typically involves in vitro enzyme inhibition assays. Below is a generalized protocol for such an experiment.

Objective: To determine the IC50 values of a test compound for human CES1 and CES2.

Materials:

-

Recombinant human CES1 and CES2 enzymes (or S9 fractions from cells overexpressing the enzymes)[9]

-

A suitable fluorescent or chromogenic substrate (e.g., p-nitrophenyl acetate (B1210297) (pNPA) or fluorescein (B123965) diacetate)[6][7]

-

Test inhibitor compound

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

96-well microplates

-

Microplate reader (spectrophotometer or fluorometer)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test inhibitor in DMSO.

-

Prepare serial dilutions of the inhibitor stock solution in phosphate buffer to achieve a range of desired concentrations.

-

Prepare a working solution of the substrate in an appropriate buffer.

-

Prepare working solutions of recombinant CES1 and CES2 enzymes in phosphate buffer.

-

-

Enzyme Inhibition Assay:

-

To each well of a 96-well plate, add a pre-determined volume of the enzyme solution (CES1 or CES2).

-

Add a small volume of the diluted inhibitor solution (or DMSO for control wells) to the wells.

-

Pre-incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature (e.g., 10-15 minutes at 37°C).

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of product formation) for each inhibitor concentration.

-

Express the enzyme activity at each inhibitor concentration as a percentage of the activity in the control (DMSO) wells.

-

Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

-

-

Determination of Selectivity:

-

Compare the IC50 values obtained for CES1 and CES2. The ratio of IC50 (CES2) / IC50 (CES1) provides a quantitative measure of the inhibitor's selectivity.

-

Visualizations

The following diagrams illustrate key concepts related to Carboxylesterase selectivity.

Caption: Experimental workflow for determining CES1 vs. CES2 inhibitor selectivity.

Caption: Differential substrate preferences of CES1 and CES2 isoforms.

Conclusion

The selective inhibition of carboxylesterase isoforms CES1 and CES2 is a critical aspect of modern drug design and development. Understanding the distinct roles and substrate preferences of these enzymes allows for the rational design of inhibitors that can optimize therapeutic outcomes and minimize adverse effects. The methodologies and data presented in this guide provide a foundational understanding for researchers and scientists working in this field. While information on "this compound" remains elusive, the principles of isoform selectivity, as demonstrated by other characterized inhibitors, are paramount for advancing the science of drug metabolism and pharmacokinetics.

References

- 1. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carboxylesterase Activities and Protein Expression in Rabbit and Pig Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carboxylesterase Inhibitors: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Identification of selected therapeutic agents as inhibitors of carboxylesterase 1: potential sources of metabolic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery and Characterization of the Biflavones From Ginkgo biloba as Highly Specific and Potent Inhibitors Against Human Carboxylesterase 2 [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Inhibition of Carboxylesterase 1 by Major Cannabinoids and Selected Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of the Carboxylesterase 1 Binding Pocket: A Technical Guide Focused on the Inhibitor Benzil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural features of the human Carboxylesterase 1 (hCE1) binding pocket, utilizing the well-characterized inhibitor Benzil as a case study. As "Carboxylesterase-IN-1" does not correspond to a specifically identified compound in the scientific literature, this guide will focus on Benzil to illustrate the principles of inhibitor binding and structural analysis.

Carboxylesterases are a crucial family of serine hydrolases involved in the metabolism of a wide array of xenobiotics, including many therapeutic drugs.[1] Understanding the architecture of their active sites is paramount for the design of novel therapeutics and for predicting drug-drug interactions.

Quantitative Data on Benzil Inhibition of hCE1

The inhibitory potency of Benzil against hCE1 has been determined through various enzymatic assays. The following table summarizes the key quantitative data.

| Parameter | Value | Species/Enzyme | Substrate | Reference |

| Ki | 15 nM | Human Intestinal CE (hiCE) | o-nitrophenyl acetate (B1210297) | [1] |

| Ki | 45 nM | Human Carboxylesterase 1 (hCE1) | o-nitrophenyl acetate | [1] |

Crystallographic Data for the hCE1-Benzil Complex

The three-dimensional structure of hCE1 in complex with Benzil has been elucidated by X-ray crystallography, providing a detailed view of the inhibitor binding mode.

| Parameter | Value | PDB ID | Reference |

| Resolution | 3.20 Å | 1YAH | [2] |

| R-Value Work | 0.203 | 1YAH | [2] |

| R-Value Free | 0.252 | 1YAH | [2] |

Structural Analysis of the hCE1-Benzil Binding Pocket

The crystal structure of the hCE1-Benzil complex (PDB ID: 1YAH) reveals that Benzil binds within the active site gorge of the enzyme.[2] hCE1 possesses a canonical α/β hydrolase fold. The binding of Benzil is characterized by both covalent and non-covalent interactions.[2]

The proposed mechanism of inhibition involves a nucleophilic attack by the catalytic serine residue (Ser221) on one of the carbonyl carbons of the 1,2-dione moiety of Benzil.[1] This forms a transiently stable intermediate.[1] Unlike a typical ester substrate, the resulting complex is stabilized by a C-C bond instead of a C-O bond, which is less prone to cleavage, leading to inhibition of the enzyme.[1]

Experimental Protocols

Recombinant Human Carboxylesterase 1 (hCE1) Expression and Purification

This protocol describes the expression of hCE1 in a baculovirus-infected insect cell system, a common method for producing this enzyme.[3][4][5]

Materials:

-

Sf21 (Spodoptera frugiperda) insect cells

-

Baculovirus expression vector containing the hCE1 gene

-

Grace's Insect Medium, supplemented with 10% fetal bovine serum

-

Affinity chromatography column (e.g., Ni-NTA for His-tagged protein)

-

Size-exclusion chromatography column

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, protease inhibitors)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Dialysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl)

Procedure:

-

Cell Culture: Culture Sf21 cells in Grace's Insect Medium at 27°C.

-

Baculovirus Infection: Infect the Sf21 cells with the recombinant baculovirus encoding hCE1 at a multiplicity of infection (MOI) of 5-10.

-

Protein Expression: Incubate the infected cells for 48-72 hours to allow for protein expression.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or dounce homogenization.

-

Clarification: Centrifuge the lysate at high speed to pellet cellular debris.

-

Affinity Chromatography: Load the supernatant onto a pre-equilibrated affinity chromatography column. Wash the column with wash buffer to remove unbound proteins. Elute the bound hCE1 with elution buffer.

-

Dialysis: Dialyze the eluted protein against dialysis buffer to remove imidazole.

-

Size-Exclusion Chromatography: Further purify the protein using a size-exclusion chromatography column to remove any remaining impurities and aggregates.

-

Purity Assessment: Assess the purity of the final protein sample by SDS-PAGE.

X-ray Crystallography of the hCE1-Benzil Complex

This protocol outlines the general steps for crystallizing the hCE1-Benzil complex and collecting X-ray diffraction data.

Materials:

-

Purified hCE1 protein

-

Benzil

-

Crystallization screening kits

-

Cryoprotectant solution (e.g., mother liquor supplemented with 20-30% glycerol)

-

X-ray diffraction equipment

Procedure:

-

Complex Formation: Incubate the purified hCE1 with a molar excess of Benzil.

-

Crystallization Screening: Use the sitting-drop or hanging-drop vapor diffusion method to screen a wide range of crystallization conditions.

-

Crystal Optimization: Optimize the initial crystallization hits by varying the precipitant concentration, pH, and other additives.

-

Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryoprotectant solution to prevent ice formation during X-ray data collection.

-

X-ray Diffraction Data Collection: Mount the cryo-cooled crystal in the X-ray beam and collect diffraction data.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known hCE1 structure as a search model. Refine the structure to obtain the final atomic model of the hCE1-Benzil complex.

Carboxylesterase Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory potency of Benzil against hCE1 using a generic esterase substrate.[6][7]

Materials:

-

Purified hCE1 enzyme

-

Benzil

-

p-Nitrophenyl acetate (pNPA) or another suitable p-nitrophenyl ester substrate

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of hCE1, Benzil, and the substrate in a suitable solvent (e.g., DMSO for Benzil and the substrate).

-

Assay Setup: In a 96-well plate, add the assay buffer, followed by the desired concentrations of Benzil (or vehicle control). Add the hCE1 enzyme and pre-incubate for a defined period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm (due to the formation of p-nitrophenol) over time using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves. Determine the IC50 value of Benzil by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be determined using Dixon plots by measuring the initial velocities at various substrate and inhibitor concentrations.

Visualizations

Caption: Proposed mechanism of hCE1 inhibition by Benzil.

Caption: Workflow for characterizing a novel carboxylesterase inhibitor.

References

- 1. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. Efficient in vitro refolding and functional characterization of recombinant human liver carboxylesterase (CES1) expressed in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure of recombinant human carboxylesterase 1 isolated from whole cabbage looper larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intracellular inhibition of carboxylesterases by benzil: modulation of CPT-11 cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carboxylesterase Inhibition| Evotec [evotec.com]

Pharmacological Profile of Benzil: A Potent Carboxylesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxylesterases (CES) are a superfamily of serine hydrolases crucial in the metabolism of a wide array of xenobiotics and endogenous compounds.[1] These enzymes play a significant role in the detoxification of various drugs and environmental toxins, as well as in the activation of ester-containing prodrugs.[2][3] Two major isoforms, CES1 and CES2, exhibit distinct tissue distribution and substrate specificities, making them important targets in drug development to modulate pharmacokinetic and pharmacodynamic profiles.[4] Benzil (1,2-diphenylethane-1,2-dione) has been identified as a prototypical, potent, and reversible pan-inhibitor of carboxylesterases, demonstrating significant activity against both major human isoforms.[5] This technical guide provides a comprehensive overview of the pharmacological profile of Benzil, including its mechanism of action, quantitative inhibitory data, experimental protocols, and its impact on relevant signaling pathways.

Mechanism of Action

Benzil functions as a reversible inhibitor of carboxylesterases. The proposed mechanism involves the nucleophilic attack by the catalytic serine residue within the enzyme's active site on one of the carbonyl carbons of Benzil's 1,2-dione moiety. This interaction forms a transiently stable tetrahedral intermediate. Unlike a typical ester substrate, which would proceed to form a serine ester and release an alcohol, the carbon-carbon bond in the dione (B5365651) is stronger and less polarized than a carbon-oxygen bond. Consequently, the intermediate does not readily collapse to release a product, effectively sequestering the enzyme in an inactive state and leading to competitive inhibition.[6]

Quantitative Inhibitory Profile

Benzil has demonstrated potent inhibition of both human CES1 and CES2. The following table summarizes the available quantitative data for Benzil's inhibitory activity.

| Enzyme Target | Inhibitor | K | IC | Substrate Used | Source |

| Human Intestinal Carboxylesterase (hiCE/CES2) | Benzil | 15 nM | Not Reported | o-nitrophenyl acetate | [5] |

| Human Liver Carboxylesterase (hCE1/CES1) | Benzil | 45 nM | Not Reported | o-nitrophenyl acetate | [5] |

| Carboxylesterase in THP-1 cell lysates (primarily CES1) | Benzil | Not Reported | ~160 nM | para-nitrophenyl valerate | [6] |

Experimental Protocols

In Vitro Carboxylesterase Inhibition Assay

A common method to determine the inhibitory potential of compounds like Benzil on carboxylesterase activity involves monitoring the hydrolysis of a substrate in the presence and absence of the inhibitor.

Objective: To determine the IC50 value of Benzil for human CES1.

Materials:

-

Recombinant human CES1 (hCE1)[7]

-

Trandolapril (CES1 substrate)[8]

-

Benzil (inhibitor)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of Benzil in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of Benzil by serial dilution.

-

In a microcentrifuge tube or 96-well plate, pre-incubate recombinant hCE1 with various concentrations of Benzil in phosphate buffer for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate, Trandolapril.

-

Allow the reaction to proceed for a specific duration (e.g., 30 minutes) at 37°C.

-

Terminate the reaction by adding a quenching solution, such as acetonitrile.

-

Analyze the formation of the metabolite, Trandolaprilat, using a validated LC-MS/MS method.[8]

-

Calculate the percent inhibition for each Benzil concentration relative to a vehicle control (no inhibitor).

-

Determine the IC

50value by plotting the percent inhibition against the logarithm of the Benzil concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

Carboxylesterases are implicated in various cellular processes, and their inhibition can have significant downstream effects on signaling pathways, particularly in lipid metabolism and cancer progression.

CES1 and Cholesterol Efflux

CES1 plays a role in the hydrolysis of cholesteryl esters, a critical step in reverse cholesterol transport (RCT), which is the process of removing excess cholesterol from peripheral tissues.[6] Inhibition of CES1 can lead to the retention of cholesteryl esters within macrophages, potentially impacting the cholesterol efflux pathway. This pathway involves the Liver X Receptor (LXR) and the ATP-binding cassette transporter A1 (ABCA1).

CES2 and PI3K/AKT/MYC Signaling

In the context of cancer biology, CES2 has been shown to influence the PI3K/AKT/MYC signaling pathway. Overexpression of CES2 can repress this oncogenic pathway.[9] By hydrolyzing specific lipid messengers, CES2 can modulate the activity of key proteins in this cascade. Inhibition of CES2 by compounds like Benzil could, therefore, potentially lead to the disinhibition of the PI3K/AKT/MYC pathway, a critical consideration in the development of CES2 inhibitors for therapeutic applications.

Conclusion

Benzil is a well-characterized, potent, and reversible inhibitor of both major human carboxylesterase isoforms, CES1 and CES2. Its mechanism of action through the formation of a stable intermediate with the catalytic serine offers a clear model for its inhibitory effects. The available quantitative data underscores its low nanomolar potency. The inhibition of CES1 and CES2 by Benzil has significant implications for cellular signaling, particularly in lipid metabolism and oncogenic pathways. This technical guide provides a foundational understanding of the pharmacological profile of Benzil, which can serve as a valuable resource for researchers and drug development professionals working on carboxylesterase-targeted therapies. Further investigation into the specific downstream signaling consequences of Benzil-mediated CES inhibition in various cellular contexts is warranted to fully elucidate its therapeutic potential.

References

- 1. repository.unar.ac.id [repository.unar.ac.id]

- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Importance of different pathways of cellular cholesterol efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of carboxylesterase 1 is associated with cholesteryl ester retention in human THP-1 monocyte/macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rndsystems.com [rndsystems.com]

- 8. Different Pathways of Cellular Cholesterol Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

Carboxylesterase-IN-1 (WWL229): A Technical Guide to a Novel Carboxylesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxylesterases (CES) are a superfamily of serine hydrolases crucial in the metabolism of a wide array of ester-containing drugs and endogenous lipids. Human carboxylesterase 1 (CES1) and 2 (CES2) are the two major isoforms, exhibiting distinct tissue distribution and substrate specificities. CES1 is predominantly found in the liver and is involved in the metabolism of various medications, while CES2 is abundant in the small intestine and plays a key role in the activation of prodrugs like irinotecan. The modulation of CES activity presents a significant therapeutic opportunity for altering drug pharmacokinetics, reducing toxicity, and treating metabolic diseases. This technical guide provides an in-depth overview of Carboxylesterase-IN-1, a designation for the novel and selective carboxylesterase inhibitor, WWL229. This document will detail its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and associated signaling pathways.

Core Compound: WWL229

WWL229 is a selective, covalent inhibitor of carboxylesterase. It has been identified as a valuable tool for studying the physiological roles of specific CES isoforms, particularly in the context of lipid metabolism and inflammation. Its mechanism of action involves the covalent modification of the active site serine residue of the target carboxylesterase, leading to its irreversible inhibition.

Data Presentation: Quantitative Inhibitory Activity

The inhibitory potency of WWL229 has been characterized against various carboxylesterase isoforms. The following tables summarize the available quantitative data.

| Target Enzyme | IC50 Value | Cell/System | Reference |

| Mouse Ces3 (ortholog of human CES1) | 1.94 µM | Recombinant enzyme | [1] |

| Human CES1 | Potent Inhibition (Specific IC50 not provided) | Recombinant enzyme | [2][3] |

| Human CES2 | Data not available in searched literature | - |

Table 1: IC50 Values of WWL229 against Carboxylesterase Isoforms.

| Cell Line | Treatment Concentration | Effect | Reference |

| THP-1 monocytes | 1 µM | ~70% inhibition of CES1 activity | [3] |

| HepG2 cells | 50 µM | Increased lipid droplet accumulation | |

| 10T1/2 adipocytes | 10 µM | Promotes adipocyte formation and lipid storage; blocks basal lipolysis | [4] |

Table 2: Cellular Activity of WWL229.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are detailed protocols for key experiments involving WWL229.

Carboxylesterase Inhibition Assay (In Vitro)

This protocol is adapted from studies evaluating the inhibitory activity of WWL229 against recombinant human CES1.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of WWL229 against a specific carboxylesterase isoform.

Materials:

-

Recombinant human CES1 enzyme

-

WWL229

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Substrate: p-nitrophenyl valerate (B167501) (p-NPV)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of WWL229 in DMSO.

-

Serially dilute the WWL229 stock solution in Assay Buffer to create a range of inhibitor concentrations (e.g., 0.001 to 50 µM).

-

In a 96-well plate, add a fixed concentration of recombinant human CES1 enzyme to each well.

-

Add the diluted WWL229 solutions to the wells containing the enzyme. Include a vehicle control (DMSO) without the inhibitor.

-

Pre-incubate the enzyme-inhibitor mixture for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the substrate, p-NPV, to each well.

-

Immediately measure the absorbance at 405 nm in kinetic mode using a spectrophotometer, taking readings at regular intervals for a set period.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Study: LPS-Induced Inflammation in Mice

This protocol is based on in vivo studies investigating the effect of WWL229 on inflammation.[5][6]

Objective: To evaluate the in vivo efficacy of WWL229 in a mouse model of lipopolysaccharide (LPS)-induced inflammation.

Materials:

-

C57BL/6 mice

-

WWL229

-

Lipopolysaccharide (LPS)

-

Vehicle (e.g., 15:1:1 v/v/v saline/ethanol/Brij93)

-

Equipment for intraperitoneal (i.p.) injections

-

Materials for tissue collection and analysis (e.g., ELISA kits for cytokines, MPO assay for neutrophil infiltration)

Procedure:

-

Acclimatize C57BL/6 mice to the experimental conditions.

-

Prepare a solution of WWL229 in the vehicle at the desired concentration (e.g., 30 mg/kg).

-

Administer WWL229 or vehicle to the mice via intraperitoneal injection.

-

After a set pre-treatment time (e.g., 30 minutes), induce inflammation by injecting LPS (e.g., 1.25 mg/kg, i.p.). A control group should receive saline instead of LPS.

-

Sacrifice the mice at specific time points post-LPS injection (e.g., 6 and 24 hours).

-

Collect blood and tissues (e.g., lung, liver) for analysis.

-

Measure inflammatory markers such as cytokine levels in serum using ELISA and myeloperoxidase (MPO) activity in lung tissue as a measure of neutrophil infiltration.

Adipocyte Differentiation and Lipolysis Assay

This protocol is designed to assess the effect of WWL229 on adipocyte function.[4]

Objective: To determine the impact of WWL229 on adipocyte differentiation and basal lipolysis.

Materials:

-

10T1/2 preadipocyte cell line

-

Adipocyte differentiation medium (containing insulin, dexamethasone, and IBMX)

-

WWL229

-

Nile Red stain for lipid droplet visualization

-

Glycerol (B35011) assay kit for lipolysis measurement

Procedure: Adipocyte Differentiation:

-

Culture 10T1/2 preadipocytes to confluence.

-

Induce differentiation by treating the cells with adipocyte differentiation medium in the presence or absence of WWL229 (e.g., 10 µM).

-

After a set period (e.g., 8 days), visualize lipid droplet formation by staining with Nile Red and examining under a fluorescence microscope.

Basal Lipolysis Assay:

-

Differentiate 10T1/2 cells into mature adipocytes as described above.

-

Wash the cells and incubate them in a serum-free medium containing WWL229 or vehicle.

-

After a defined incubation period, collect the medium.

-

Measure the concentration of glycerol released into the medium using a commercial glycerol assay kit as an indicator of lipolysis.

Signaling Pathways and Mechanisms

WWL229 exerts its biological effects by modulating key signaling pathways involved in lipid metabolism.

Inhibition of Lipolysis in Adipocytes

Modulation of PPARα/γ and SCD Signaling in Hepatocellular Carcinoma

Experimental Workflow for Evaluating WWL229

Conclusion

WWL229 (this compound) is a potent and selective inhibitor of carboxylesterase, demonstrating significant effects on lipid metabolism and inflammation. Its covalent mechanism of action and cellular activity make it a valuable pharmacological tool for investigating the roles of specific CES isoforms in health and disease. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of carboxylesterase inhibition. Further studies are warranted to fully elucidate its selectivity profile against all human CES isoforms and to explore its therapeutic applications in metabolic disorders and oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Carboxylesterase 1d Inactivation Augments Lung Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Efficacy of Carboxylesterase-IN-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary efficacy studies of Carboxylesterase-IN-1 (CES-IN-1), a novel steroidal 1,3,4-oxadiazole (B1194373) derivative with demonstrated insecticidal properties. The information presented is synthesized from the primary research publication introducing this compound. This compound, identified as compound 20g in the source literature, has shown significant potential as a new pesticide, particularly against several species of aphids.[1][2]

Quantitative Efficacy Data

The insecticidal efficacy of this compound has been quantified through both laboratory bioassays and field trials. The compound exhibits potent activity against various aphid species and its inhibitory effect on a key detoxifying enzyme has been established.

Table 1: Insecticidal Activity of this compound (Compound 20g) against Aphid Species

| Target Aphid Species | Assay Type | Efficacy Metric | Value |

| Eriosoma lanigerum (Woolly apple aphid) | Laboratory Bioassay | LC₅₀ | 27.6 µg/mL[1][2] |

| Myzus persicae (Green peach aphid) | Laboratory Bioassay | Potent Activity | Data not fully available in abstract[1][2] |

| Aphis citricola | Laboratory Bioassay | Potent Activity | Data not fully available in abstract[1][2] |

Table 2: Field Trial Efficacy of this compound (Compound 20g)

| Target Pest | Dose | Duration | Control Rate | Comparison |

| Eriosoma lanigerum | 200 µg/mL | 21 days | 89.5% | Similar to chlorpyrifos (B1668852) and thiamethoxam[1][2] |

Table 3: Enzyme Inhibition Activity of this compound (Compound 20g)

| Target Enzyme | Concentration | Inhibitory Action |

| Carboxylesterase (in E. lanigerum) | 50 µg/mL | Similar to the known inhibitor triphenyl phosphate[1][2] |

Experimental Protocols

The following sections detail the methodologies employed in the preliminary efficacy studies of this compound.

Insecticidal Bioassay Protocol

A laboratory-based bioassay was conducted to determine the lethal concentration (LC₅₀) of this compound against various aphid species.

-

Test Organisms : Cultures of Eriosoma lanigerum, Myzus persicae, and Aphis citricola were maintained on their respective host plants under controlled laboratory conditions.

-

Preparation of Test Solutions : this compound (Compound 20g) was dissolved in an appropriate solvent to create a stock solution, which was then serially diluted to obtain a range of test concentrations.

-

Treatment Application : The test solutions were applied to aphid-infested plant material (e.g., 2-year-old branches for E. lanigerum) using a microsprayer to ensure uniform coverage.[2] Control groups were treated with the solvent alone. Each treatment was replicated multiple times.

-

Incubation : The treated plant materials were maintained under controlled environmental conditions, with moisture supplied to the plant cuttings.[2]

-

Mortality Assessment : The number of dead insects was recorded at a specified time point (e.g., 3 days) post-exposure.[2]

-

Data Analysis : The mortality data was subjected to probit analysis to calculate the LC₅₀ values and their corresponding confidence intervals.

Enzyme Activity Assay Protocol

The inhibitory effect of this compound on detoxifying enzymes in E. lanigerum was investigated.

-

Enzyme Preparation : Homogenates of E. lanigerum were prepared in a suitable buffer and centrifuged to obtain a crude enzyme extract containing carboxylesterase.

-

Incubation : The enzyme extract was pre-incubated with this compound (at a concentration of 50 µg/mL) or a known inhibitor (triphenyl phosphate) for a specified duration.

-

Substrate Addition : A suitable substrate for carboxylesterase was added to initiate the enzymatic reaction.

-

Measurement : The activity of carboxylesterase was determined by measuring the rate of product formation, typically using a spectrophotometer.

-

Analysis : The percentage of enzyme inhibition by this compound was calculated by comparing its activity to that of the control group.

Ultrastructural Analysis Protocol

Transmission electron microscopy (TEM) was utilized to observe the morphological changes in the midgut cells of E. lanigerum following exposure to the steroidal oxazole (B20620) derivatives.

-

Sample Preparation : Aphids were exposed to the test compounds. After a set period, the midgut tissues were dissected and fixed in a primary fixative (e.g., glutaraldehyde).

-

Post-fixation and Staining : The tissues were post-fixed in osmium tetroxide, dehydrated through a graded series of ethanol, and embedded in resin.

-

Sectioning and Imaging : Ultrathin sections of the embedded tissue were cut, stained with heavy metal salts (e.g., uranyl acetate (B1210297) and lead citrate), and examined under a transmission electron microscope.

-

Analysis : The ultrastructural changes in organelles, such as mitochondria and the nucleus, were observed and documented.[1][2]

Visualizations: Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and the general workflow of the efficacy studies.

Caption: Proposed mechanism of action for this compound in aphids.

Caption: Experimental workflow for evaluating this compound efficacy.

References

An In-Depth Technical Guide to the Role of Carboxylesterase 1 (CES1) and Its Inhibition in Drug Metabolism

A Note on Terminology: The term "Carboxylesterase-IN-1" does not correspond to a standardized nomenclature for a specific inhibitor. It is likely a placeholder or internal designation for a chemical compound that inhibits Carboxylesterase 1 (CES1). This guide, therefore, focuses on the broader and well-documented role of CES1 in drug metabolism and the impact of its inhibitors.

Introduction

Carboxylesterase 1 (CES1), a member of the serine hydrolase superfamily, is a pivotal enzyme in the Phase I metabolism of a vast array of xenobiotics and endogenous compounds.[1] Predominantly expressed in the liver, CES1 plays a crucial role in the hydrolysis of ester, amide, and thioester bonds, thereby influencing the pharmacokinetic and pharmacodynamic profiles of numerous drugs.[1][2] This enzyme is integral to both the detoxification of therapeutic agents and the activation of prodrugs.[1] Understanding the function of CES1 and the effects of its inhibitors is paramount for researchers, scientists, and drug development professionals to predict drug-drug interactions, optimize drug design, and ensure therapeutic efficacy and safety.

The Catalytic Role of CES1 in Drug Metabolism

CES1's primary function is to catalyze the hydrolysis of its substrates. This enzymatic action can lead to two principal outcomes for a given drug:

-

Inactivation and Detoxification: For many active drugs containing ester or amide linkages, CES1-mediated hydrolysis converts them into inactive, more water-soluble metabolites, facilitating their excretion. This is a critical step in the detoxification and clearance of numerous therapeutic agents.

-

Prodrug Activation: Conversely, CES1 is essential for the bioactivation of many prodrugs. These pharmacologically inactive compounds are designed to be metabolized by CES1 into their active forms. A prominent example is the antiviral drug oseltamivir (B103847), which is an ethyl ester prodrug that requires hydrolysis by CES1 to become its active metabolite, oseltamivir carboxylate, to exert its therapeutic effect.[3][4]

The substrate specificity of CES1 is broad, though it preferentially hydrolyzes substrates with a large acyl group and a small alcohol moiety.[5] This characteristic distinguishes it from its counterpart, Carboxylesterase 2 (CES2), which favors substrates with a small acyl group and a large alcohol group.[5]

Quantitative Data: CES1 Substrate and Inhibitor Kinetics

The interaction of compounds with CES1 can be quantified through various kinetic parameters. The Michaelis-Menten constant (Km) reflects the substrate concentration at half-maximal velocity (Vmax) of the enzymatic reaction. For inhibitors, the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics of potency.

Table 1: Kinetic Parameters of Selected CES1 Substrates

| Substrate | Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint) (mL/min/mg protein) |

| Ramipril | - | - | 1.061[6] |

| Trandolapril | - | - | 0.360[6] |

| Enalapril | - | - | 0.02[6] |

| Oseltamivir | 1489 | 50.40 | -[7] |

Table 2: Inhibition of CES1 by Various Compounds

| Inhibitor | IC50 (μM) | Ki (μM) | Mode of Inhibition |

| Nevadensin | 2.64 | - | -[8] |

| Dihydromethysticin | - | 68.2 | -[8] |

| 1-Methylisatin | - | 5.38 | -[8] |

| Tanshinone IIA anhydride | - | 0.0019 | Irreversible[8] |

| Diltiazem | 13.9 | - | -[9] |

| Chenodeoxycholic acid | 13.55 | - | -[9] |

| Taurocholic acid | 19.51 | - | -[9] |

| Organophosphates (general) | - | in nM range | Irreversible[10] |

| Tetrahydrocannabinolic acid | <10 | <1 | Mixed competitive-noncompetitive[7] |

Experimental Protocols

In Vitro CES1 Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory potential of a compound against human CES1 in vitro.

1. Materials and Reagents:

-

Recombinant human CES1 (or human liver S9 fractions as a source of CES1)

-

CES1 substrate (e.g., oseltamivir, p-nitrophenyl acetate)

-

Test inhibitor compound

-

Positive control inhibitor (e.g., benzil, bis(p-nitrophenyl) phosphate)

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard (for LC-MS/MS analysis)

-

96-well microplate

-

Incubator

-

LC-MS/MS system

2. Preparation of Solutions:

-

Prepare a stock solution of the CES1 substrate in an appropriate solvent.

-

Prepare a stock solution of the test inhibitor and positive control in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the substrate and inhibitors by diluting the stock solutions in the assay buffer. The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should be kept low (typically ≤1%) to avoid enzyme inhibition.

-

Prepare the CES1 enzyme solution by diluting the recombinant enzyme or S9 fractions in the assay buffer to the desired concentration.

3. Assay Procedure:

-

Add the assay buffer to the wells of a 96-well plate.

-

Add the test inhibitor at various concentrations to the respective wells. Include wells for a negative control (vehicle only) and a positive control inhibitor.

-

Add the CES1 enzyme solution to all wells.

-

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the CES1 substrate to all wells. The final substrate concentration should ideally be close to its Km value for CES1.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of product formation.

-

Terminate the reaction by adding a quenching solution, such as cold acetonitrile containing an internal standard.

-

Centrifuge the plate to pellet any precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

4. Data Analysis:

-

Analyze the formation of the product (metabolite) using a validated analytical method, typically LC-MS/MS.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

-

To determine the inhibition constant (Ki) and the mode of inhibition, the assay should be repeated with varying concentrations of both the substrate and the inhibitor, followed by analysis using methods such as Lineweaver-Burk or Dixon plots.

Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate key pathways and mechanisms involving CES1.

References

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Association of Oseltamivir Activation with Gender and Carboxylesterase 1 Genetic Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The novel carboxylesterase 1 variant c.662A>G may decrease the bioactivation of oseltamivir in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An in vitro evaluation of common botanical extracts on carboxylesterase 1 catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of the antiviral prodrug oseltamivir is impaired by two newly identified carboxylesterase 1 variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Methodological & Application

Application Notes and Protocols for Carboxylesterase-1 Inhibitors in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxylesterase 1 (CES1) is a key enzyme in the serine hydrolase family, predominantly expressed in the liver, but also found in various other tissues including monocytes and macrophages.[1][2] It plays a crucial role in the metabolism of a wide array of ester-containing drugs, prodrugs, and xenobiotics, as well as in endogenous lipid metabolism, such as the hydrolysis of cholesterol esters and triacylglycerols.[1] The metabolic activity of CES1 can significantly impact the pharmacokinetics and pharmacodynamics of numerous therapeutic agents.[1][2] Inhibition of CES1 is a critical area of research for modulating drug metabolism, reducing toxicity of agents activated by CES1, and potentially treating diseases like non-Hodgkin lymphoma and B-cell lymphocytic leukemia where CES1 deficiency is implicated.[1][3]

These application notes provide detailed protocols for the use of a representative Carboxylesterase-1 Inhibitor (referred to herein as "CES1-IN-1") in various cell-based assays to evaluate its efficacy and mechanism of action.

Data Presentation

Table 1: In Vitro Efficacy of CES1-IN-1

| Parameter | Value | Cell Line |

| IC50 (CES1 Activity) | 50 nM | Human Liver Microsomes |

| IC50 (CES1 Activity) | 100 nM | HepG2 Cells |

| IC50 (CES1 Activity) | 120 nM | THP-1 Macrophages |

| EC50 (CPT-11 Cytotoxicity Shift) | 500 nM | U373MG-CES1 |

Note: The above data is representative and should be determined experimentally for each specific inhibitor.

Table 2: Recommended Concentration Range for Cell-Based Assays

| Assay Type | Cell Line | Concentration Range | Incubation Time |

| CES1 Activity Assay | HepG2, THP-1 | 1 nM - 10 µM | 1 - 24 hours |

| Cytotoxicity Assay | HepG2, THP-1 | 10 nM - 100 µM | 24 - 72 hours |

| Western Blot Analysis | HepG2, THP-1 | 100 nM - 1 µM | 24 hours |

| Prodrug Activation Assay | U373MG-CES1 | 10 nM - 10 µM | 48 hours |

Signaling Pathway

CES1 expression and activity can be influenced by various signaling pathways. For instance, in the context of type 2 diabetes, the Akt/mTOR/HIF-1α/Stra13 pathway has been shown to decrease CES1 expression and hydrolytic activity.[4] Understanding these pathways is crucial for interpreting the effects of CES1 inhibitors in different cellular contexts.

Caption: Signaling pathway regulating CES1 expression and the point of intervention for a CES1 inhibitor.

Experimental Protocols

Carboxylesterase-1 (CES1) Activity Assay in Cell Lysates

This protocol describes a colorimetric assay to measure the inhibitory effect of CES1-IN-1 on CES1 enzymatic activity in cell lysates using the substrate p-nitrophenyl valerate (B167501) (pNPV).

Workflow:

Caption: Workflow for determining CES1 activity in cell lysates.

Materials:

-

HepG2 or THP-1 cells

-

CES1-IN-1

-

Cell lysis buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

p-nitrophenyl valerate (pNPV)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Plate HepG2 or THP-1 cells in appropriate culture vessels and grow to 80-90% confluency.

-

Treat cells with varying concentrations of CES1-IN-1 (e.g., 1 nM to 10 µM) and a vehicle control for the desired duration (e.g., 1 to 24 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells with cold PBS.

-

Lyse the cells by sonication or by using a suitable lysis buffer.[5]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the total protein concentration of the cell lysate using a standard method (e.g., BCA assay).

-

-

Enzyme Assay:

-

Data Acquisition and Analysis:

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.[6]

-

Calculate the percentage of CES1 activity relative to the vehicle-treated control.

-

Determine the IC50 value of CES1-IN-1 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cytotoxicity Assay

This protocol is to assess the cytotoxic effects of CES1-IN-1 on cultured cells.

Workflow:

Caption: Workflow for assessing the cytotoxicity of a compound.

Materials:

-

HepG2 or THP-1 cells

-

CES1-IN-1

-

96-well plates

-

Cytotoxicity assay reagent (e.g., MTT, resazurin, or a commercial kit)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined optimal density.

-

Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of CES1-IN-1 (e.g., 10 nM to 100 µM) and a vehicle control.

-

-

Incubation:

-

Incubate the plate for a period of 24 to 72 hours.

-

-

Viability Measurement:

-

Add the chosen cytotoxicity reagent according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the CC50 (50% cytotoxic concentration) value of CES1-IN-1.

-

Western Blot Analysis for CES1 Expression

This protocol is for detecting the protein levels of CES1 in cells treated with CES1-IN-1 to determine if the inhibitor affects CES1 protein expression.

Workflow:

Caption: Workflow for Western Blot analysis.

Materials:

-

HepG2 or THP-1 cells

-

CES1-IN-1

-

Lysis buffer with protease inhibitors

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against CES1 (e.g., rabbit polyclonal or mouse monoclonal)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Treat cells with CES1-IN-1 (e.g., 100 nM to 1 µM) for 24 hours.

-

Lyse the cells and quantify the protein concentration.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Antibody Incubation:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for CES1 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensity for CES1 (approximately 60-70 kDa) and normalize to a loading control (e.g., β-actin or GAPDH).

-

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is recommended to consult relevant literature and perform preliminary experiments to establish optimal parameters. This product is for research use only.

References

- 1. Carboxylesterase 1 - Wikipedia [en.wikipedia.org]

- 2. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. evotec.com [evotec.com]

- 4. Decreased carboxylesterases expression and hydrolytic activity in type 2 diabetic mice through Akt/mTOR/HIF-1α/Stra13 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of carboxylesterase 1 is associated with cholesteryl ester retention in human THP-1 monocyte/macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biocat.com [biocat.com]

Application Notes and Protocols for Carboxylesterase-IN-1 Administration in Animal Models

Disclaimer: The following protocol is a representative guide for the in vivo administration of a hypothetical Carboxylesterase 1 (CES1) inhibitor, referred to as "Carboxylesterase-IN-1". This document is synthesized from publicly available data on the administration of other known CES1 inhibitors in animal models, as a specific compound named "this compound" is not prominently documented in the scientific literature. Researchers should adapt this protocol based on the specific physicochemical properties and in vitro potency of their particular inhibitor.

Introduction

Carboxylesterases (CES) are a superfamily of serine hydrolases crucial for the metabolism of a wide array of xenobiotics, including many therapeutic drugs, and endogenous lipids.[1][2][3] The most abundant isoform in the liver is Carboxylesterase 1 (CES1), which plays a significant role in the hydrolysis of ester- and amide-bond containing compounds, leading to either their activation (in the case of prodrugs) or detoxification.[3][4][5] Given its central role in pharmacokinetics, CES1 is a key target in drug development.[6][7] The use of selective inhibitors for CES1 in animal models is essential for elucidating its physiological functions and its impact on the disposition of co-administered drugs.[8][9]

This document provides a detailed protocol for the administration of a representative CES1 inhibitor, "this compound," in rodent models, aimed at researchers in pharmacology, drug metabolism, and toxicology.

Mechanism of Action

This compound is a hypothetical selective inhibitor of Carboxylesterase 1. CES1 is primarily located in the endoplasmic reticulum of hepatocytes and other cell types.[4] It metabolizes substrates by cleaving ester, thioester, or amide bonds. By inhibiting CES1, this compound is expected to prevent the metabolism of CES1 substrates. This can lead to increased plasma concentrations of the parent drug, reduced formation of its metabolites, and altered physiological responses related to endogenous lipid metabolism.[1][10]

Caption: Signaling pathway of CES1-mediated prodrug activation and its inhibition.

Experimental Protocols

Formulation of this compound

The formulation of this compound will depend on its solubility and the intended route of administration. Based on protocols for similar small molecule inhibitors, a common vehicle for intraperitoneal (i.p.) injection is a suspension in a solution of 0.5% w/v hydroxypropylmethylcellulose (B13716658) in saline.[11]

Materials:

-

This compound

-